molecular formula C16H15NO4 B13763649 Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate CAS No. 72927-84-5

Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate

Cat. No.: B13763649
CAS No.: 72927-84-5
M. Wt: 285.29 g/mol
InChI Key: OZVYKIDWVOPIKR-UHFFFAOYSA-N
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Description

Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate (CAS: 72927-84-5) is a Schiff base derivative with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 285.30 g/mol . Its structure consists of a benzoate ester core linked via a methyleneamino (-N=CH-) bridge to a 4-hydroxy-3-methoxyphenyl (vanillyl) group. The compound exhibits aromatic and phenolic characteristics due to its conjugated π-system and hydroxyl/methoxy substituents. The InChI key provided (1S/C16H15NO4/c1-20-15-9-11(7-8-14(15)18)10-17-13-6-4-3-5-12(13)16(19)21-2/h3-10,18H,1-2H3) confirms its stereochemistry .

Properties

CAS No.

72927-84-5

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-15-9-11(7-8-14(15)18)10-17-13-6-4-3-5-12(13)16(19)21-2/h3-10,18H,1-2H3

InChI Key

OZVYKIDWVOPIKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=CC=C2C(=O)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach: Schiff Base Formation

The primary and most straightforward method to prepare methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate involves the condensation reaction between methyl 2-aminobenzoate and 4-hydroxy-3-methoxybenzaldehyde under mild conditions.

  • Reaction conditions: Typically, the reaction is carried out in a suitable solvent such as ethanol or methanol, often under reflux or at room temperature.
  • Mechanism: The amino group of methyl 2-aminobenzoate nucleophilically attacks the aldehyde carbonyl carbon of 4-hydroxy-3-methoxybenzaldehyde, forming an imine bond with the elimination of water.
  • Catalysts: Acid catalysts such as acetic acid or p-toluenesulfonic acid may be used to facilitate the condensation.
  • Purification: The product is usually purified by recrystallization or column chromatography to achieve high purity.

This method is well-documented as a classical Schiff base synthesis route and is favored for its simplicity and efficiency.

Detailed Synthetic Routes and Optimization

Recent literature provides more elaborate synthetic routes and optimizations for similar compounds, which can be adapted for this compound:

Step Description Reagents and Conditions Notes
1. Preparation of methyl 2-aminobenzoate Commercially available or synthesized via esterification of 2-aminobenzoic acid Esterification with methanol and acid catalyst High purity required for subsequent steps
2. Condensation with 4-hydroxy-3-methoxybenzaldehyde Mixing equimolar amounts in ethanol or methanol, reflux or room temperature, acid catalyst optional 4-hydroxy-3-methoxybenzaldehyde, ethanol, acetic acid (cat.) Reaction monitored by thin-layer chromatography (TLC)
3. Isolation and purification Filtration, recrystallization from ethanol or chromatographic methods Ethanol or other solvents Achieves purity >98% suitable for biological or material applications

This approach is supported by analogous synthetic schemes in the literature where substituted salicylaldehydes are condensed with amino esters to form imine derivatives with high yields and purity.

Alternative Synthetic Strategies

  • Use of protected intermediates: To enhance selectivity and yield, protecting groups can be introduced on the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde before condensation, followed by deprotection after imine formation.
  • Microwave-assisted synthesis: Microwave irradiation has been reported to accelerate Schiff base formation, reducing reaction times from hours to minutes while maintaining or improving yields.
  • Solvent-free synthesis: Mechanochemical methods involving grinding reactants together have also been explored for similar Schiff bases, offering greener and more sustainable alternatives.

Analytical and Structural Confirmation

  • Spectroscopic methods: The formation of the imine bond is confirmed by infrared spectroscopy showing the characteristic C=N stretching vibration around 1600–1650 cm⁻¹.
  • Nuclear magnetic resonance spectroscopy: Proton NMR confirms the disappearance of aldehyde proton signals and appearance of imine proton signals.
  • Chromatographic purity: High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are used to monitor reaction progress and purity.
  • X-ray crystallography: Single-crystal X-ray diffraction studies provide detailed molecular geometry and confirm the structure of the synthesized compound.

Research Discoveries and Optimization Insights

  • The condensation reaction is highly sensitive to solvent polarity and pH; acidic conditions favor imine formation.
  • Substituents on the aromatic ring, such as the methoxy and hydroxy groups, influence the electronic environment and reactivity, affecting reaction rate and yield.
  • Purity above 98% is achievable with optimized recrystallization or chromatographic techniques, which is critical for biological activity studies.
  • Computational studies (density functional theory) have been applied to understand the conformational stability and electronic properties of this compound, aiding in the design of derivatives with enhanced properties.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Classical condensation in ethanol/methanol Simple mixing of methyl 2-aminobenzoate and 4-hydroxy-3-methoxybenzaldehyde under reflux or room temperature High yield, straightforward, well-established Longer reaction times (hours), possible side reactions
Protected intermediate strategy Use of protecting groups on phenol to prevent side reactions Increased selectivity and yield Additional steps for protection/deprotection
Microwave-assisted synthesis Rapid heating under microwave irradiation Short reaction time (minutes), improved yield Requires specialized equipment
Solvent-free mechanochemical synthesis Grinding reactants without solvent Eco-friendly, rapid Scale-up challenges

This comprehensive overview of preparation methods for this compound integrates classical synthetic chemistry with modern optimizations and analytical confirmations, drawing upon extensive research in related Schiff base compounds. The protocols ensure high purity and yield, suitable for further applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammation and cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate with structurally analogous compounds:

Compound Name & CAS Core Structure Key Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound Benzoate ester + Schiff base -OCH₃, -OH, -N=CH-, ester C₁₆H₁₅NO₄ 285.30 Not reported Chelation, pharmaceuticals, sensors
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) Triazine + benzoic acid Triazine ring, -OCH₃, -COOH, -CHO C₂₄H₁₈N₄O₆ 482.43 217.5–220 Polymer precursors, agrochemicals
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)triazin-2-yl]amino]benzoate (5k) Triazine + benzoate ester Triazine ring, dual -OCH₃, ester, -CHO C₂₆H₂₂N₄O₇ 502.48 79–82 Drug delivery systems, catalysts
Methyl 2-amino-3-hydroxybenzoate Benzoate ester -NH₂, -OH, ester C₈H₉NO₃ 167.16 Not reported Pharmaceutical intermediates
Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexen-1-yl]methylene]amino]benzoate Cyclohexene + benzoate ester Cyclohexene, -OH, ester, aliphatic chain Not reported Not reported Not reported Specialty polymers, surfactants

Physicochemical Properties

  • Melting Points : Triazine derivatives (e.g., 4i) show higher melting points (217.5–220°C) due to rigid triazine cores and hydrogen-bonding -COOH groups . In contrast, methyl benzoate derivatives with flexible aliphatic chains (e.g., 5k) melt at lower temperatures (79–82°C) .
  • Solubility: The hydroxyl and methoxy groups in the target compound enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to purely aromatic or aliphatic analogs .

Stability and Degradation

  • Hydrolytic Sensitivity : The ester group in the target compound is prone to hydrolysis under basic conditions, unlike triazine derivatives, which are more resistant due to aromatic stabilization .
  • Thermal Stability : The conjugated Schiff base structure offers moderate thermal stability (decomposition >200°C), whereas cyclohexenyl derivatives may degrade at lower temperatures due to aliphatic chain oxidation .

Biological Activity

Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate, with the CAS number 72927-84-5 and molecular formula C16_{16}H15_{15}NO4_4, is a compound of significant interest in biological research due to its potential therapeutic applications. This article delves into its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a methoxy group and a hydroxy group on the phenyl ring, contributing to its reactivity and biological activity. The molecular weight is approximately 285.29 g/mol, with notable properties such as:

PropertyValue
Molecular FormulaC16_{16}H15_{15}NO4_4
Molecular Weight285.295 g/mol
LogP2.51120
PSA64.63000

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition with minimum inhibitory concentration (MIC) values ranging from moderate to low levels.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of several compounds, this specific compound showed promising results against Escherichia coli and Staphylococcus aureus. The MIC values were reported as follows:

Bacterial StrainMIC (µg/mL)
E. coli0.0048
S. aureus0.0195

These results indicate that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown activity against different cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Research Findings

In a comparative study of several benzoate derivatives, this compound exhibited lower IC50_{50} values than standard chemotherapeutic agents:

Cell LineIC50_{50} (µM)
MCF-723.31 ± 0.09
HepG272.22 ± 0.14

These findings suggest that the compound may effectively inhibit tumor cell proliferation.

Antioxidant Properties

The antioxidant activity of this compound has also been studied, revealing its ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is critical for its potential therapeutic applications in diseases where oxidative stress plays a significant role.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Activity : The compound acts as a free radical scavenger.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis or function.
  • Anticancer Mechanism : It induces apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate, and what critical parameters should be optimized for high yield?

Methodological Answer: The compound is synthesized via a Schiff base condensation between methyl 2-aminobenzoate and 4-hydroxy-3-methoxybenzaldehyde. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of aldehyde to amine to minimize side reactions.
  • Reaction Conditions : Conduct the reaction in anhydrous ethanol or methanol under reflux (60–80°C) for 6–12 hours. Acid catalysis (e.g., glacial acetic acid) may enhance imine formation .
  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) is recommended for isolating the product. Monitor purity via TLC (Rf ≈ 0.18–0.62 in hexane/EtOAc systems) .
  • Yield Optimization : Ensure strict exclusion of moisture, as hydrolysis of the imine bond can reduce yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this Schiff base compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm imine bond formation (δ ~8.3–8.5 ppm for CH=N in ¹H NMR; δ ~160–165 ppm for C=N in ¹³C NMR). Aromatic protons from the methoxyphenyl and benzoate groups appear as distinct multiplets (δ 6.7–7.3 ppm). Methoxy groups resonate as singlets (δ ~3.7–3.9 ppm) .
  • FT-IR : Detect the C=N stretch (~1600–1640 cm⁻¹) and ester C=O (~1700 cm⁻¹).
  • HPLC-MS : Use a Newcrom R1 column (C18 stationary phase) with UV detection at 254 nm to assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% formic acid improve resolution .

Q. How can HPLC methods be optimized to separate and quantify this compound from reaction mixtures?

Methodological Answer:

  • Column Selection : A reversed-phase C18 column (e.g., Newcrom R1) with 5 µm particle size provides optimal separation .
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid enhances peak symmetry.
  • Gradient Elution : For complex mixtures, use a gradient starting at 50% acetonitrile, increasing to 90% over 20 minutes (flow rate: 1.0 mL/min).
  • Detection : UV at 254 nm (ε ≈ 10,000 M⁻¹cm⁻¹) ensures sensitivity. Calibration curves (1–100 µg/mL) should be linear (R² > 0.995) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the stability and tautomeric behavior of the imine bond in this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Tautomerism : The imine (CH=N) can tautomerize to enamine (NH–CH) in acidic or basic conditions. Monitor via UV-Vis spectroscopy: λmax shifts from ~320 nm (imine) to ~290 nm (enamine) at pH < 3 or > 10 .
  • Substituent Effects : Electron-donating groups (e.g., methoxy at C3) stabilize the imine via resonance, reducing tautomerization. Computational studies (DFT, B3LYP/6-31G*) predict charge distribution and tautomeric preferences .
  • Experimental Validation : Perform kinetic studies in buffered solutions (pH 2–12) and analyze via stopped-flow spectroscopy .

Q. What strategies can resolve discrepancies in NMR data attributed to dynamic exchange processes in Schiff base derivatives?

Methodological Answer:

  • Variable-Temperature NMR : Cool samples to −40°C (CD₂Cl₂) to slow exchange broadening. Observe sharpening of imine proton signals .
  • COSY/NOESY : Identify coupling patterns and spatial proximities to distinguish overlapping signals (e.g., aromatic protons at δ 7.1–7.3 ppm) .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to track imine tautomerism via ¹H-¹⁵N HMBC .

Q. What computational approaches are suitable for modeling the compound's interaction with biological targets, and how to validate these predictions experimentally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the methoxy/hydroxy groups and π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.
  • Experimental Validation :
    • Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., COX-2 inhibition via fluorometric kits) .
    • X-ray Crystallography : Co-crystallize the compound with purified proteins to confirm binding modes .

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